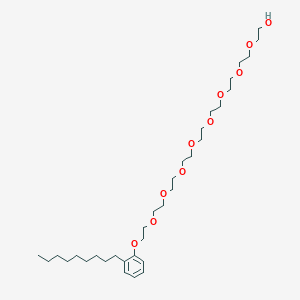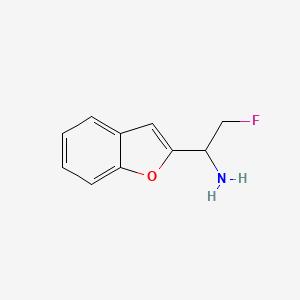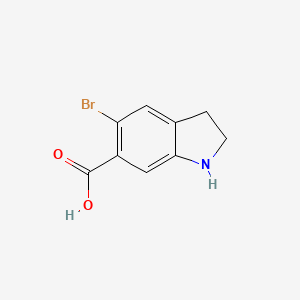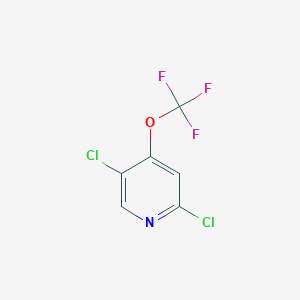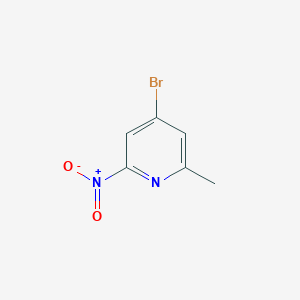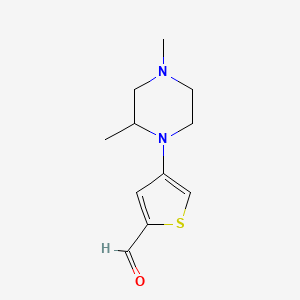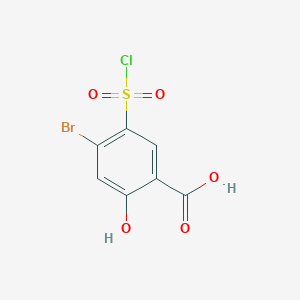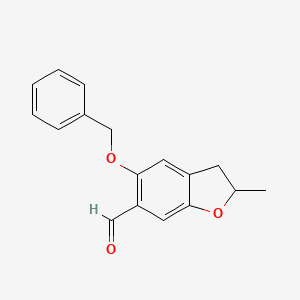
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 6-position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boronic ester is reacted with a halogenated benzofuran derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high efficiency and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Reduction: 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group and the aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-Benzyloxytryptamine
- 5-Benzyloxy-4-methylpent-2-enyl bromide
Uniqueness
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-methyl-5-phenylmethoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C17H16O3/c1-12-7-14-8-16(15(10-18)9-17(14)20-12)19-11-13-5-3-2-4-6-13/h2-6,8-10,12H,7,11H2,1H3 |
Clé InChI |
JPGITPONTOQBKW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC(=C(C=C2O1)C=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)
